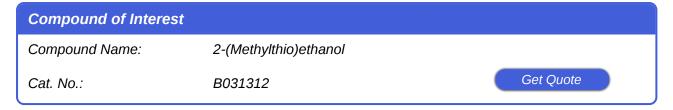


Spectroscopic data of 2-(Methylthio)ethanol (NMR, IR, MS)

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An In-depth Technical Guide to the Spectroscopic Data of **2-(Methylthio)ethanol**

This guide provides a comprehensive overview of the spectroscopic data for **2- (Methylthio)ethanol** (CAS No: 5271-38-5), a compound relevant in various fields of chemical research. The document is intended for researchers, scientists, and professionals in drug development, offering detailed data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2-(Methylthio)ethanol**, providing a quantitative basis for structural elucidation and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra were recorded in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ¹H NMR Spectroscopic Data for **2-(Methylthio)ethanol** in CDCl₃[1][2]



Chemical Shift (δ)	Multiplicity	Integration	Assignment
3.75	Triplet	2H	-CH ₂ -OH
2.70	Triplet	2H	-S-CH₂-
2.12	Singlet	3H	S-CH₃
~3.0 (variable)	Broad Singlet	1H	-ОН

Note: The chemical shift of the hydroxyl proton (-OH) is variable and may depend on concentration and solvent purity.

Table 2: 13C NMR Spectroscopic Data for 2-(Methylthio)ethanol in CDCl₃[2][3][4]

Chemical Shift (δ) ppm	Assignment
60.22	-CH ₂ -OH
36.83	-S-CH ₂ -
15.20	S-CH₃

Infrared (IR) Spectroscopy

The IR spectrum is typically recorded from a neat liquid film.

Table 3: Key IR Absorption Bands for 2-(Methylthio)ethanol



Wavenumber (cm ⁻¹)	Intensity	Bond Vibration	Functional Group
3600 - 3200	Strong, Broad	O-H Stretch	Alcohol
2950 - 2850	Medium-Strong	C-H Stretch	Alkane
1450 - 1375	Medium	C-H Bend	Alkane
1050	Strong	C-O Stretch	Primary Alcohol
700 - 600	Weak-Medium	C-S Stretch	Thioether

Mass Spectrometry (MS)

The mass spectrum was obtained via Electron Ionization (EI).

Table 4: Mass Spectrometry Data (EI) for **2-(Methylthio)ethanol**[1][2][5]

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Assignment
92	51 - 64	[M]+ (Molecular Ion)
61	100	[CH ₂ CH ₂ SH] ⁺
47	22 - 32	[CH₃S] ⁺
45	16 - 29	[CH₂OH]+

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

NMR Spectroscopy Protocol

• Sample Preparation: Approximately 5-20 mg of **2-(Methylthio)ethanol** is accurately weighed and dissolved in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).[6]



- Transfer: The resulting solution is carefully transferred into a 5 mm NMR tube using a pipette
 to a height of 4-5 cm.[6][7] The tube is capped to prevent evaporation.
- Instrumentation: The sample is placed in the NMR spectrometer.
- Data Acquisition:
 - Locking: The spectrometer's field frequency is locked onto the deuterium signal of the CDCl₃ solvent to maintain a stable magnetic field.[6]
 - Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.[6]
 - Tuning: The NMR probe is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).
 - Acquisition: The desired NMR experiment (e.g., standard ¹H or ¹³C with proton decoupling) is executed.[8] Data is collected over a number of scans to achieve a satisfactory signal-to-noise ratio.[6]
- Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phasecorrected, and baseline-corrected to produce the final NMR spectrum.

IR Spectroscopy Protocol

- Sample Preparation: A single drop of neat **2-(Methylthio)ethanol** is placed onto the surface of a clean, dry sodium chloride (NaCl) or potassium bromide (KBr) salt plate.[9][10]
- Film Formation: A second salt plate is carefully placed on top, and gentle pressure is applied to spread the liquid into a thin, uniform film between the plates.[10][11]
- Instrumentation: The assembled salt plates are mounted in a sample holder and placed in the beam path of the FTIR spectrometer.
- Data Acquisition:
 - Background Scan: A background spectrum of the empty spectrometer is collected to account for atmospheric CO₂ and H₂O, as well as any instrumental artifacts.[9]



- Sample Scan: The IR spectrum of the 2-(Methylthio)ethanol sample is then recorded.
 The final spectrum is automatically ratioed against the background by the instrument's software.
- Data Processing: The resulting spectrum, plotted as transmittance or absorbance versus wavenumber (cm⁻¹), is analyzed to identify characteristic absorption bands.

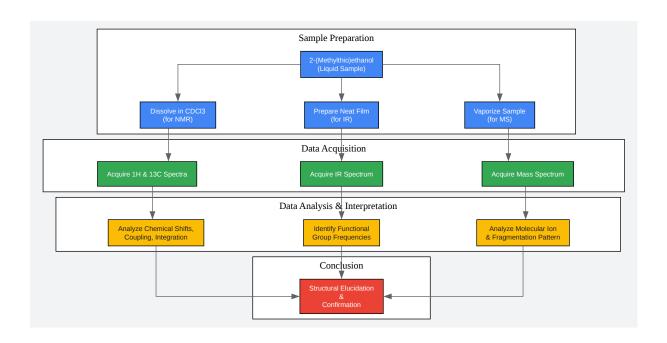
Mass Spectrometry Protocol

- Sample Introduction: A small amount of the volatile liquid 2-(Methylthio)ethanol is introduced into the mass spectrometer, often via a heated inlet system or direct injection, where it is vaporized under high vacuum.[12]
- Ionization (Electron Ionization EI): In the ion source, the gaseous molecules are bombarded by a high-energy beam of electrons (typically 70 eV).[12] This process dislodges an electron from the molecule, creating a positively charged molecular ion ([M]+).
- Fragmentation: The high energy of the electron beam imparts excess energy to the molecular ion, causing it to fragment into smaller, characteristic charged ions and neutral radicals.[12]
- Mass Analysis: The resulting mixture of ions is accelerated into a mass analyzer (e.g., a
 quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their massto-charge ratio (m/z).[13]
- Detection: An electron multiplier or other detector records the abundance of ions at each m/z value.
- Data Processing: The data is plotted as a mass spectrum, showing the relative intensity of each ion fragment versus its m/z ratio.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow from sample acquisition to final structural confirmation using multiple spectroscopic techniques.





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Caption: General workflow for spectroscopic analysis of an organic compound.

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